Methylbis(2-methylphenyl)arsane
Description
Methylbis(2-methylphenyl)arsane is an organoarsenic compound featuring a central arsenic atom bonded to a methyl group and two 2-methylphenyl substituents. Its structure imparts unique reactivity due to the electron-donating methyl groups on the aromatic rings and the arsenic center’s intermediate electronegativity. The compound’s stability and applications are influenced by steric hindrance from the bulky 2-methylphenyl groups, which may reduce its hydrolytic sensitivity compared to simpler trialkylarsines .
Properties
CAS No. |
53393-02-5 |
|---|---|
Molecular Formula |
C15H17As |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
methyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
InChI Key |
AWTYJGSKQIZURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](C)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbis(2-methylphenyl)arsane can be synthesized through the reaction of arsenic trichloride with 2-methylphenylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of 2-methylphenylmagnesium bromide by reacting 2-methylbromobenzene with magnesium in dry ether.
- Addition of arsenic trichloride to the Grignard reagent, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides and phenyl derivatives.
Reduction: Arsine and its derivatives.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Methylbis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds that are essential in the production of electronic components.
Mechanism of Action
The mechanism of action of methylbis(2-methylphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methylbis(2-methylphenyl)arsane, key comparisons are drawn with structurally or functionally related organometallic and aromatic-substituted compounds.
Table 1: Structural and Functional Comparison
Key Research Findings
However, the methyl group on arsenic may enhance electron density at the metal center in coordination complexes . In contrast, 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine (a nitrogen analog) exhibits higher reactivity in electrophilic substitutions due to bromine’s electron-withdrawing effects .
Stability and Reactivity: Compared to methyl 2-[(2-methylphenyl)amino]acetate, this compound is less polar and more lipophilic, suggesting divergent applications (e.g., in hydrophobic matrices vs. aqueous-phase reactions) .
Synthetic Challenges :
- The synthesis of this compound likely requires rigorous control of stoichiometry and reaction conditions to avoid byproducts, as seen in analogous triazine and benzoxazole syntheses .
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